molecular formula C19H25FN2O3S2 B6499387 4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide CAS No. 953141-28-1

4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide

Cat. No.: B6499387
CAS No.: 953141-28-1
M. Wt: 412.5 g/mol
InChI Key: HZBUSYLLCWEWBF-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethoxy (C₂H₅O) and fluorine groups at the 4- and 3-positions, respectively. The sulfonamide group (-SO₂NH-) is linked to a piperidin-4-ylmethyl moiety, which is further functionalized with a thiophen-2-ylmethyl group at the piperidine nitrogen. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor modulation .

The compound’s design leverages the thiophene ring’s electron-rich nature for π-π interactions, while the ethoxy and fluorine substituents enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S2/c1-2-25-19-6-5-17(12-18(19)20)27(23,24)21-13-15-7-9-22(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,21H,2,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBUSYLLCWEWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. This compound has garnered interest due to its structural features, which suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24FN2O2SC_{19}H_{24}FN_{2}O_{2}S, with a molecular weight of 358.47 g/mol. The compound features an ethoxy group, a fluorine atom, and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the compound . The following table summarizes key findings related to its antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Escherichia coli3.90 μg/mLBactericidal action
Methicillin-resistant Staphylococcus aureus (MRSA)0.381 μM (Ciprofloxacin comparison)Inhibition of biofilm formation

Case Studies

  • Study on Biofilm Inhibition :
    A study demonstrated that the compound effectively inhibited biofilm formation in MRSA at concentrations as low as 0.007 mg/mL, showing a biofilm inhibition percentage (BI) ranging from 70.8% to 89.9% . This suggests that the compound not only acts on planktonic cells but also targets biofilm-associated bacteria.
  • Comparative Efficacy :
    In a comparative study, the compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin and levofloxacin, indicating its potential as an alternative therapeutic agent .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomal function, leading to a halt in protein production essential for bacterial growth.
  • Nucleic Acid Synthesis Disruption : It has been observed to inhibit the synthesis of nucleic acids, further compromising bacterial replication and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-ethoxy-3-fluoro-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide with structurally related sulfonamide and heterocyclic derivatives:

Compound Name Key Structural Differences Physicochemical Properties Biological Activity (if reported) Reference
This compound Ethoxy (C₂H₅O) at C4, fluorine at C3, thiophen-2-ylmethyl-piperidine linkage Not explicitly reported; inferred moderate logP Not explicitly reported -
4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide (CAS:1219134-69-6) Methoxy (OCH₃) at C4, fluorine at C1, methylpiperidine-amino linkage (no thiophene moiety) Not reported Potential kinase inhibitor (structural analogy)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole core, thiophen-2-yl at C5, acetamide substituent (no piperidine/sulfonamide) Melting point: 149–151°C (for analogous triazoles) Antimicrobial activity (hypothesized)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidine core, diethylamino group, methoxybenzene-sulfonamide (no thiophene/piperidine) Not reported Anticancer activity (structural analogs reported)

Key Observations :

Substituent Variability: The target compound’s ethoxy group distinguishes it from analogs with methoxy (e.g., CAS:1219134-69-6) or trifluoromethoxy groups (e.g., CAS:1141895-52-4) . Ethoxy may enhance lipophilicity compared to smaller alkoxy groups. The thiophen-2-ylmethyl-piperidine linkage is unique compared to compounds like CAS:1219134-69-6, which use methylpiperidine-amino groups . This thiophene moiety could improve binding to sulfur-rich enzyme pockets .

Heterocyclic Core Differences: Unlike 1,2,4-triazole derivatives (e.g., CAS:561295-12-3), the target compound lacks a triazole ring but retains sulfonamide and piperidine motifs, suggesting divergent target specificity .

Physicochemical Properties :

  • Triazole analogs (e.g., CAS:561295-12-3) exhibit lower melting points (126–182°C) due to reduced molecular symmetry, whereas the target compound’s rigid benzene-sulfonamide core may increase melting points .
  • The fluorine and ethoxy groups likely confer moderate logP (~2.5–3.5), balancing solubility and membrane permeability .

Biological Implications :

  • Thiophene-containing sulfonamides (e.g., CAS:785817-38-1) are reported in antimicrobial and anticancer contexts, suggesting the target compound may share similar applications .
  • Piperidine-sulfonamide hybrids (e.g., CAS:1215321-47-3) often target CNS receptors, but the thiophene moiety in the target compound may redirect activity toward peripheral enzymes .

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